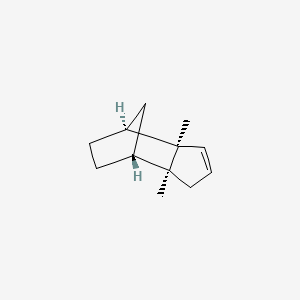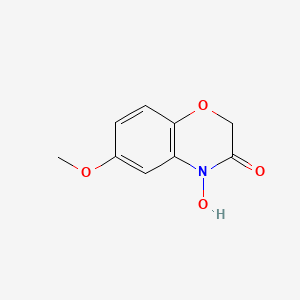
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and dimethoxy-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoyl chloride with an amine to form the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group through a series of substitution reactions. The final step often involves the formation of the propenoic acid moiety through an aldol condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol.
Substitution: The benzoylamino and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(Benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.
(2E)-2-(Benzoylamino)-3-(3,4-dimethoxy-2-methylphenyl)-2-propenoic acid: Similar structure with different positions of methoxy and methyl groups.
Uniqueness
The uniqueness of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
7149-85-1 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-16(24-2)10-9-14(17(12)25-3)11-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b15-11+ |
InChI Key |
OAXFWUCHCVLSKG-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)



![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)




